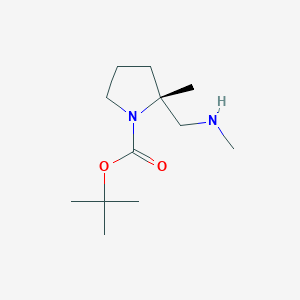

(2R)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine

Description

“(2R)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine” is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a methyl group at the C2 position, and a methylaminomethyl substituent. Its molecular formula is C₁₂H₂₃N₂O₂ (derived from analogs in and ), with a molecular weight of 235.32 g/mol (approximated based on related compounds). The (2R) stereochemistry is critical for its applications in asymmetric synthesis and drug development, as stereochemical purity influences biological activity and synthetic utility .

The Boc group enhances solubility in organic solvents and stabilizes the pyrrolidine ring during synthetic modifications, making it a versatile intermediate in medicinal chemistry. For example, similar Boc-protected pyrrolidines are precursors to bioactive molecules, such as kinase inhibitors or neurotransmitter analogs .

Properties

IUPAC Name |

tert-butyl (2R)-2-methyl-2-(methylaminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-7-12(14,4)9-13-5/h13H,6-9H2,1-5H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLLWEDMAQXEEC-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OC(C)(C)C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1C(=O)OC(C)(C)C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901117417 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-methyl-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901117417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1407997-83-4 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-methyl-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1407997-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-methyl-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901117417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Protection: The amino group of the pyrrolidine is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

Alkylation: The protected pyrrolidine is then subjected to alkylation with a methylating agent to introduce the methyl group.

Industrial Production Methods

In an industrial setting, the production of (2R)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include methylating agents, aminomethylating agents, and Boc-protecting reagents.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be used to remove the Boc-protecting group or to reduce other functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce deprotected amines or reduced derivatives.

Scientific Research Applications

(2R)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of fine chemicals and as a building block in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine involves its interaction with specific molecular targets and pathways. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. The methylaminomethyl group may enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity.

Comparison with Similar Compounds

Key Observations :

- Fluorinated Analogs : The introduction of fluorine (e.g., 4,4-difluoro substitution in ) improves metabolic stability and binding affinity in drug candidates but complicates synthesis due to diastereomer separation challenges .

- Aryl-Substituted Derivatives: Compounds like cis-1-Boc-3-amino-4-(4-fluorophenyl)pyrrolidine () are tailored for receptor-specific interactions, contrasting with the target compound’s role as a flexible intermediate .

Stereochemical Considerations

Stereochemical integrity is validated via techniques like NOESY () or X-ray crystallography (). The (2R) configuration in the target compound ensures compatibility with enantioselective reactions, whereas diastereomeric impurities (e.g., 2S,4S vs. 2R,4S in ) necessitate costly separations .

Biological Activity

(2R)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine is a pyrrolidine derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methylaminomethyl substituent. This compound has garnered interest in organic synthesis and medicinal chemistry due to its unique structural features, which influence its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (2R)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine can be represented as follows:

- Molecular Formula : C₁₁H₁₉N₃O₂

- CAS Number : 1407997-83-4

The presence of the Boc group allows for selective deprotection under acidic conditions, revealing the free amine that can participate in various biochemical reactions. The methylaminomethyl group may enhance binding affinity to biological targets, impacting its pharmacological properties.

The biological activity of (2R)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Upon deprotection, the free amine can engage in nucleophilic attacks or form hydrogen bonds with biological macromolecules, influencing various cellular pathways.

Key Points:

- Binding Affinity : The methylaminomethyl group potentially increases the compound's binding affinity to certain receptors.

- Biochemical Reactions : The free amine participates in diverse biochemical reactions that may lead to therapeutic effects.

Research Findings

Recent studies have explored the pharmacological potential of (2R)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine in various contexts:

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains, although further studies are needed to elucidate its full spectrum of activity.

- Cytotoxicity Studies : In vitro assays have demonstrated that the compound may induce cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, suggesting that it may mitigate neuronal damage in models of neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of (2R)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine against a panel of Gram-positive and Gram-negative bacteria. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Case Study 2: Cytotoxicity in Cancer Cells

In a cytotoxicity assay using human breast cancer cell lines (MCF-7), treatment with varying concentrations of (2R)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine resulted in a dose-dependent reduction in cell viability. IC50 values were determined to be approximately 15 µM after 48 hours of treatment.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 90 |

| 10 | 70 |

| 15 | 50 |

| 20 | 30 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.